molecular formula C14H9NO4 B11861332 3H-Cyclopenta[c]quinoline-4,8-dicarboxylic acid

3H-Cyclopenta[c]quinoline-4,8-dicarboxylic acid

Katalognummer: B11861332
Molekulargewicht: 255.22 g/mol
InChI-Schlüssel: JLOFJPBAFLZADK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3H-Cyclopenta[c]quinoline-4,8-dicarboxylic acid (CPQD) is a bicyclic heterocyclic compound featuring a fused cyclopentane and quinoline core, with dicarboxylic acid substituents at positions 4 and 6. Its molecular formula is C₁₄H₁₃NO₄ (for the parent compound) or C₁₆H₁₇NO₄ for derivatives like the 8-ethyl ester variant . The compound exhibits a density of ~1.268 g/cm³ and a predicted pKa of 3.82, indicating moderate acidity . CPQD has garnered attention for its inhibitory activity against dual-specificity phosphatases, particularly Cdc25B, with in vitro IC₅₀ values ranging from 2.5–11 µM . Its stereochemistry and substitution patterns significantly influence biological activity, as seen in derivatives like the 8-ethyl ester, which retains inhibitory properties while modifying solubility and pharmacokinetics .

Eigenschaften

Molekularformel

C14H9NO4

Molekulargewicht

255.22 g/mol

IUPAC-Name

3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid

InChI

InChI=1S/C14H9NO4/c16-13(17)7-4-5-11-10(6-7)8-2-1-3-9(8)12(15-11)14(18)19/h1-2,4-6H,3H2,(H,16,17)(H,18,19)

InChI-Schlüssel

JLOFJPBAFLZADK-UHFFFAOYSA-N

Kanonische SMILES

C1C=CC2=C1C(=NC3=C2C=C(C=C3)C(=O)O)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Conditions and Optimization

  • Catalyst System : Cu(OTf)₂ (10 mol%) with triflic acid (HOTf, 20 mol%) in acetonitrile at 120°C.

  • Yield : 73–92% for derivatives, depending on substituents.

  • Key Step : Formation of a quinoline intermediate via imine generation, followed by cyclopentane ring closure.

Table 1: Representative Yields for Multi-Component Reactions

Starting MaterialProduct DerivativeYield (%)Reference
p-ToluidineEthyl quinoline-4-carboxylate73
8-NitroquinolineNitro-substituted analog82

Scandium Triflate-Catalyzed [4 + 2] Annulation

Sc(OTf)₃-mediated annulations efficiently construct the cyclopenta[c]quinoline core via a Diels-Alder-like mechanism.

Procedure and Mechanistic Insights

  • Substrates : N-Carbonyl aryldiazenes and cyclopentadiene.

  • Conditions : Sc(OTf)₃ (10 mol%) in dichloromethane at room temperature.

  • Yield : 60–85% for cinnoline derivatives, with moderate diastereoselectivity.

Mechanism :

  • Scandium coordinates to the diazene carbonyl, activating it for cyclopentadiene attack.

  • Endo-selective [4 + 2] cycloaddition forms the bicyclic intermediate.

  • Aromaticity is restored via elimination, yielding the fused quinoline.

Pfitzinger Reaction with Isatin Derivatives

The Pfitzinger reaction, traditionally used for quinoline synthesis, has been adapted for fused systems.

Synthetic Protocol

  • Reactants : Isatin-7-carboxylic acid (1.0 equiv) and 1-indanone (1.2 equiv).

  • Conditions : NaOH (10%) at 90°C under nitrogen.

  • Yield : 64–78% for tetracyclic dicarboxylic acids.

Key Modification :

  • Decarboxylation : Treatment with KMnO₄ selectively removes one carboxyl group, yielding 11-oxo-11H-indeno[1,2-b]quinoline-6-carboxylic acid.

Heck Coupling Cyclization

Palladium-catalyzed Heck coupling enables intramolecular cyclization for fused quinoline synthesis.

Methodology

  • Substrate : 1-(2-Bromobenzyl)-7-chloroquinolin-4(1H)-one.

  • Catalyst : PdBr₂ (5 mol%) with AcOK in dimethylacetamide (DMA) at 90°C.

  • Yield : 62% for the tetracyclic product.

Advantages :

  • Tolerates electron-withdrawing groups (e.g., Cl, NO₂).

  • Scalable to gram quantities without significant yield loss.

Comparative Analysis of Methods

Table 2: Key Parameters Across Synthetic Routes

MethodCatalystTemperature (°C)Yield Range (%)Scalability
Multi-ComponentCu(OTf)₂12073–92Moderate
Sc(OTf)₃ AnnulationSc(OTf)₃2560–85High
Pfitzinger ReactionNaOH9064–78Low
Heck CouplingPdBr₂9062Moderate

Challenges and Optimization Strategies

Regioselectivity in Cyclization

  • Issue : Competing para/meta products in nitration steps.

  • Solution : Use of temporary directing groups (e.g., -OAc) followed by hydrolysis.

Purification Techniques

  • Chromatography : Silica gel (hexane/EtOAc) for intermediate isolation.

  • Crystallization : Ethanol/water mixtures for final product recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

3H-Cyclopenta[c]quinoline-4,8-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkyl halides, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can be further used in medicinal chemistry and other applications.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

1.1 Anticancer Activity
Recent studies have highlighted the potential of 3H-cyclopenta[c]quinoline derivatives in cancer treatment. For instance, modifications on the tetrahydroquinoline scaffold have been shown to enhance binding affinity to G protein-coupled estrogen receptors (GPER), which play a crucial role in the proliferation of certain cancer cells. In silico docking studies demonstrated that these compounds can effectively bind to GPER, leading to growth inhibition in various cancer cell lines such as MIA Paca-2 and Hep G2 at micromolar concentrations .

1.2 Inhibition of Alkaline Phosphatases
The compound has also been explored for its inhibitory effects on alkaline phosphatases, enzymes that are often overexpressed in various cancers. A study synthesized several quinoline derivatives and evaluated their potency as inhibitors against human tissue-nonspecific alkaline phosphatase (h-TNAP) and other isoforms. Among the derivatives tested, some exhibited IC50 values in the nanomolar range, indicating significant potential for therapeutic applications .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of 3H-cyclopenta[c]quinoline derivatives is essential for optimizing their pharmacological properties. Researchers have synthesized various analogs and assessed their biological activities through molecular docking simulations and biological assays. For example, specific modifications to the cyclopenta[c]quinoline structure have resulted in enhanced selectivity and potency against targeted proteins involved in cancer progression .

Case Studies

3.1 Case Study: GPER Modulators
In a study focused on dual anti-breast cancer agents targeting GPER and Bcl-2 pathways, compounds derived from the tetrahydroquinoline scaffold demonstrated promising results in inhibiting cell growth in MCF-7 and MDA-MB-231 breast cancer cell lines. The compounds were designed using computational methods to predict their binding efficacy and were later validated through biological assays .

3.2 Case Study: Alkaline Phosphatase Inhibition
Another significant study investigated quinoline derivatives as inhibitors of alkaline phosphatases. The synthesized compounds were subjected to rigorous testing against h-TNAP and showed remarkable inhibition profiles with specific IC50 values that suggest their potential as therapeutic agents for conditions associated with elevated alkaline phosphatase levels .

Summary of Research Findings

Compound Target IC50 Value (nM) Cell Line
Compound 4GPER< 50MIA Paca-2
Compound 3jh-TNAP22 ± 1Human Tissue
Compound 3eh-IAP34 ± 10Human Intestinal
Compound 6Bcl-2Not specifiedMDA-MB-231

Wirkmechanismus

The mechanism of action of 3H-Cyclopenta[c]quinoline-4,8-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit tyrosine kinases or other enzymes involved in cell signaling pathways, thereby affecting cell growth and proliferation.

Vergleich Mit ähnlichen Verbindungen

3-Benzoyl-naphtho[1,2-b]furan-4,5-dione (5169131)

  • Structure : Naphthofurandione core with a benzoyl substituent.
  • Activity: Inhibits Cdc25B with IC₅₀ values comparable to CPQD (2.5–11 µM) but exhibits competitive inhibitor kinetics, unlike CPQD’s non-competitive mechanism .
  • Key Difference: The furan-dione moiety enhances π-π stacking interactions with enzyme active sites, whereas CPQD’s cyclopentaquinoline core favors hydrophobic binding.

Benzo[g]quinoline-4,5,10-trione Derivatives

  • Examples: 1-Methylbenzo[g]quinoline-4,5,10-trione-3-carboxylic acid, ethyl 1-methylbenzo[g]quinoline-4,5,10-trione-3-carboxylate.
  • Activity : Cytotoxicity against 60 cancer cell lines (mean GI₅₀ = 2.52–7.75 µM) .
  • Key Difference: Free carboxylic acid at C-3 abolishes cytotoxicity (e.g., inactive 1-methylbenzo[g]quinoline-4,5,10-trione-3-carboxylic acid), whereas esterification (e.g., ethyl ester) restores activity. This contrasts with CPQD, where the dicarboxylic acid groups are critical for phosphatase inhibition .

Functional Analogs (Dicarboxylic Acid Derivatives)

Dibenzo-p-dioxin-2,8-dicarboxylic Acid

  • Structure : Dibenzodioxin core with dicarboxylic acid groups.
  • Activity : Antibacterial agent against Enterococcus faecalis via binding to PrgX/PrgZ proteins (binding affinity: -9.2 kcal/mol) .
  • Key Difference: The dioxin scaffold enables binding to bacterial proteins through hydrogen bonding (e.g., Asn63A, Phe59B), whereas CPQD’s activity relies on cyclopentaquinoline-mediated enzyme inhibition .

3-Hydroxy-2-phenylquinoline-4,8-dicarboxylic Acid

  • Structure: Quinoline core with hydroxyl, phenyl, and dicarboxylic acid substituents.
  • Activity : Potent antipyretic in animal models, outperforming salicylic acid .
  • Key Difference : The 3-hydroxy group enhances antipyretic efficacy via COX inhibition, a mechanism distinct from CPQD’s phosphatase targeting .

Data Table: Comparative Analysis

Compound Name Structure Biological Activity Key Finding(s) Reference
3H-Cyclopenta[c]quinoline-4,8-dicarboxylic acid Cyclopentaquinoline + dicarboxylic acids Cdc25B inhibition (IC₅₀: 2.5–11 µM) Non-competitive inhibition; hydrophobic binding dominates.
3-Benzoyl-naphtho[1,2-b]furan-4,5-dione Naphthofurandione + benzoyl Cdc25B inhibition (IC₅₀: 2.5–11 µM) Competitive inhibition; π-π stacking critical.
Ethyl 1-methylbenzo[g]quinoline-4,5,10-trione-3-carboxylate Benzoquinoline trione + ethyl ester Cytotoxicity (GI₅₀: 2.52 µM) Esterification at C-3 enhances cell permeability.
Dibenzo-p-dioxin-2,8-dicarboxylic acid Dibenzodioxin + dicarboxylic acids Antibacterial (PrgX binding: -9.2 kcal/mol) Targets bacterial conjugation machinery via hydrogen bonding.
3-Hydroxy-2-phenylquinoline-4,8-dicarboxylic acid Quinoline + hydroxyl/phenyl/dicarboxylic acids Antipyretic (ED₅₀ < salicylic acid) COX inhibition via hydroxyl group; no phosphatase activity.

Biologische Aktivität

3H-Cyclopenta[c]quinoline-4,8-dicarboxylic acid, also known as (3aR,4S,9bS)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid, is a bicyclic compound characterized by its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Structural Characteristics

The compound features a cyclopentaquinoline framework with two carboxylic acid functional groups. Its stereochemistry is defined by specific chiral centers at positions 3a, 4, and 9b. These structural characteristics contribute to its chemical reactivity and potential therapeutic applications.

Biological Activities

Research indicates that derivatives of cyclopenta[c]quinoline exhibit significant biological activities, particularly in the following areas:

  • Inhibition of Enzymatic Activity : The compound has been studied for its inhibitory effects on various enzymes, including dual-specificity phosphatases such as CDC25A and CDC25B. These phosphatases are critical regulators of the cell cycle and are overexpressed in many tumors.

Table 1: Inhibitory Activity Against CDC25 Phosphatases

CompoundIC50 (µM)Target EnzymeReference
This compound2.5 - 11CDC25A/B
Naphthofurandione derivative10 - 30CDC25A/B

Case Studies

  • Cancer Cell Proliferation : A study evaluated the antiproliferative effects of the compound on various cancer cell lines. The results indicated that at micromolar concentrations, the compound inhibited cell growth effectively.
  • Alkaline Phosphatase Inhibition : Another investigation focused on quinoline derivatives including cyclopentaquinolines as potential inhibitors of alkaline phosphatases (ALP). The synthesized compounds demonstrated remarkable inhibition against human tissue-nonspecific alkaline phosphatase (h-TNAP) and other isoforms.

Table 2: Inhibition of Alkaline Phosphatases

CompoundIC50 (µM)Target EnzymeReference
Cyclopenta[c]quinoline derivative<50h-TNAP
Quinoline-4-carboxylic acid<10h-IAP

Mechanistic Insights

The mechanism of action for the cyclopenta[c]quinoline derivatives often involves their interaction with key regulatory proteins in cancer pathways. For instance, the inhibition of CDC25 phosphatases leads to increased phosphorylation of cyclin-dependent kinases (CDK), ultimately resulting in cell cycle arrest and apoptosis in cancer cells.

Q & A

Q. What are the recommended synthetic routes for 3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of quinoline-carboxylic acid derivatives often involves cyclization reactions or cross-coupling strategies. For example:

  • Pd-catalyzed cross-coupling : Substituents like aryl groups can be introduced using Suzuki-Miyaura reactions, as demonstrated in the preparation of 4-(3-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid (a structural analog) using palladium catalysts and boronic acids .
  • Cyclization protocols : Thermal or acid-catalyzed cyclization of precursors like diethyl esters (e.g., tetrahydrophthalic anhydride derivatives) may yield the fused quinoline core .
  • Optimization : Adjust reaction temperature (e.g., 80–120°C for cross-coupling), solvent polarity (DMF or THF), and stoichiometry of reagents to improve yield. Monitor intermediates via TLC or HPLC .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Spectroscopic analysis :
    • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm proton environments and carbon frameworks, particularly for the cyclopenta-quinoline fused system .
    • HPLC-MS : Quantify purity (>95%) and detect trace impurities (e.g., unreacted intermediates) using reverse-phase C18 columns and ESI mass spectrometry .
  • Elemental analysis : Verify empirical formula (e.g., C14_{14}H11_{11}NO4_4) with combustion analysis .

Q. What are the stability considerations for this compound under laboratory storage conditions?

Methodological Answer:

  • Storage : Keep in airtight containers at −20°C to prevent hydrolysis of the dicarboxylic acid groups. Desiccate to avoid moisture absorption, which may degrade the quinoline ring .
  • Stability testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products like quinolinic acid derivatives .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of substituents on the biological activity of this compound?

Methodological Answer:

  • Structure-activity relationship (SAR) : Synthesize analogs with varied substituents (e.g., bromophenyl, methoxy groups) and compare bioactivity. For example, the 3-bromophenyl group in a related compound enhanced binding to bacterial DNA gyrase .
  • Enzymatic assays : Test inhibition of E. coli DNA gyrase or topoisomerase IV using supercoiling assays .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict redox behavior and charge distribution, critical for understanding interactions with biological targets .
  • Molecular docking : Use software like AutoDock Vina to model binding poses with enzymes (e.g., dihydrofolate reductase) based on PubChem CID data .

Q. How can researchers design experiments to resolve contradictions in reported spectroscopic data for quinoline-carboxylic acids?

Methodological Answer:

  • Comparative analysis : Replicate conflicting studies under standardized conditions (solvent, concentration, temperature). For example, discrepancies in 1H^1H-NMR shifts may arise from solvent effects (DMSO vs. CDCl3_3) .
  • 2D NMR techniques : Use HSQC and HMBC to resolve overlapping signals in complex fused-ring systems .

Q. What methodologies are effective for studying the compound’s degradation pathways in environmental matrices?

Methodological Answer:

  • Photolysis studies : Expose the compound to UV light (254 nm) in aqueous buffers (pH 5–9) and analyze degradation products via LC-QTOF-MS .
  • Microbial degradation : Incubate with soil microbiota and track metabolite formation (e.g., hydroxylated derivatives) using 13C^{13}C-labeled isotopologues .

Q. How can advanced spectroscopic techniques clarify tautomeric equilibria in the quinoline ring system?

Methodological Answer:

  • Variable-temperature NMR : Monitor proton exchange between tautomers (e.g., lactam-lactim forms) by acquiring spectra from −40°C to 25°C .
  • IR spectroscopy : Detect carbonyl stretching vibrations (1650–1750 cm1^{-1}) to identify dominant tautomeric states .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.